molecular formula C24H33N5 B11611410 2-Butyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Butyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11611410
M. Wt: 391.6 g/mol
InChI Key: JFFYHWZCOUKWIM-UHFFFAOYSA-N
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Description

2-Butyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a wide range of substituted products .

Scientific Research Applications

2-Butyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the butyl and diethylamino groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H33N5

Molecular Weight

391.6 g/mol

IUPAC Name

2-butyl-1-[3-(diethylamino)propylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H33N5/c1-5-8-12-19-18(4)20(17-25)24-27-21-13-9-10-14-22(21)29(24)23(19)26-15-11-16-28(6-2)7-3/h9-10,13-14,26H,5-8,11-12,15-16H2,1-4H3

InChI Key

JFFYHWZCOUKWIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN(CC)CC

Origin of Product

United States

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